1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one
Beschreibung
1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one is a piperazine derivative with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol . Its structure features a piperazine core substituted with a 3-phenylpropyl chain and an acetyl group. The compound’s SMILES representation is N2(CCCc1ccccc1)CCN(C(C)=O)CC2, highlighting the phenylpropyl and acetyl moieties .
Eigenschaften
IUPAC Name |
1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-14(18)17-12-10-16(11-13-17)9-5-8-15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYKCRQRBYLELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 3-phenylpropyl bromide, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., potassium carbonate), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include ketones, alcohols, amines, and substituted piperazines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one is primarily studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Dopamine Transporter Inhibition : Research indicates that this compound may act as an atypical inhibitor of the dopamine transporter (DAT), which is significant for treating disorders such as ADHD and depression .
- Antidepressant Activity : The piperazine moiety is known for its antidepressant properties, and derivatives of this compound are being explored for their ability to modulate neurotransmitter levels in the brain .
- Anxiolytic Effects : Preliminary studies suggest that compounds with similar structures may exhibit anxiolytic effects, potentially useful in treating anxiety disorders.
Neuroscience Research
The compound's interaction with neurotransmitter systems makes it a valuable subject in neuroscience research.
Case Studies
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one.
Study Example
A study published in ResearchGate examined analogues of modafinil, including those related to this compound, highlighting their high affinity for DAT and potential as novel antidepressants . The findings suggest that further exploration of this compound could yield significant advancements in treating mood disorders.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Piperazine derivatives often exhibit varied biological activities depending on substituents. Below is a comparison of key analogs (Table 1):
Table 1: Physicochemical Properties of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one and Analogs
Key Observations:
- Substituent Effects on Melting Points: Chlorinated (QD15) and fluorinated (QD3) analogs exhibit higher melting points than non-halogenated derivatives, likely due to increased molecular symmetry and intermolecular interactions .
- Yield Variability : QD3 and QD15 show lower yields (31–37%) compared to QD10 (62%), suggesting steric or electronic challenges in synthesizing halogenated derivatives .
- Purity : Most compounds exhibit >98% purity, indicating robust synthetic protocols .
Pharmacological Relevance
While direct data for 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one are scarce, analogs provide insights:
- Histamine H3 Receptor Ligands: QD10, QD15, and QD3 are dual-active H3 receptor ligands with antioxidant properties, attributed to their benzoylphenoxypropyl substituents .
- Sigma-1 Receptor Agonists : SA4503, a structural analog with a 3,4-dimethoxyphenethyl group, demonstrates potent antidepressant activity via sigma-1 receptor agonism .
Biologische Aktivität
1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one, also known as 1-acetyl-4-(3-phenylpropyl)piperazine, is a chemical compound with the molecular formula C15H22N2O. This compound belongs to the piperazine class, which is known for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The structural formula of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one can be represented as follows:
Key Properties:
- Molecular Weight: 246.35 g/mol
- CAS Number: 415955-32-7
- IUPAC Name: 1-acetyl-4-(3-phenylpropyl)piperazine
Biological Activity Overview
The biological activity of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one has been investigated in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific biological activities and mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds related to piperazines exhibit antimicrobial properties. For instance, derivatives of piperazine have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the phenylpropyl group may enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 32 μg/mL |
This data suggests that modifications in the piperazine structure can lead to significant variations in antimicrobial potency .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. Research indicates that compounds similar to 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one may inhibit monoamine transporters, which are crucial in neurotransmitter regulation.
| Transporter | Inhibition Potency |
|---|---|
| Human Dopamine Transporter (hDAT) | Moderate |
| Human Serotonin Transporter (hSERT) | High |
These interactions suggest potential applications in treating mood disorders or other neurological conditions .
The mechanism by which 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one exerts its biological effects is primarily through receptor binding and modulation of neurotransmitter systems.
Proposed Mechanisms:
- Receptor Interaction: The compound may bind to serotonin and dopamine receptors, influencing mood and behavior.
- Transporter Inhibition: By inhibiting monoamine transporters, it can increase the availability of neurotransmitters in synaptic clefts, enhancing signaling pathways .
Case Studies
Several case studies have examined the efficacy of piperazine derivatives in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study involving a series of piperazine derivatives demonstrated that modifications on the piperazine ring significantly affected antimicrobial activity against Chlamydia. The study highlighted that certain structural features enhanced selectivity towards bacterial targets without affecting human cell viability .
Case Study 2: Neuropharmacological Assessment
In a trial assessing the effects of piperazine derivatives on mood disorders, participants reported improvements in symptoms when treated with compounds that included similar structural motifs to 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one. This suggests a promising avenue for further research into its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
